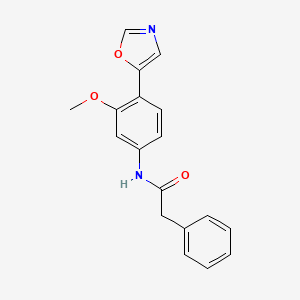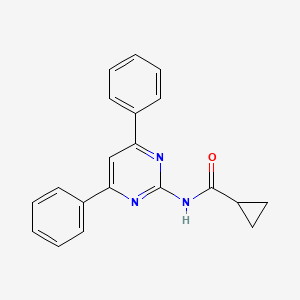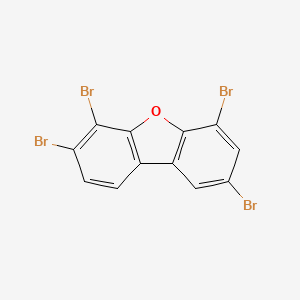
2,4,6,7-Tetrabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. It is characterized by the presence of four bromine atoms attached to the dibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2,4,6,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,4,6,7-Tetrabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its role as a brominated flame retardant and its environmental impact.
Materials Science: Used in the development of advanced materials with specific properties, such as high thermal stability and flame resistance.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biological systems
Mechanism of Action
The mechanism of action of 2,4,6,7-Tetrabromo-dibenzofuran involves its interaction with molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetrabromodibenzofuran: Another brominated derivative with similar properties but different bromination pattern.
Polybrominated Dibenzo-p-Dioxins: Compounds with similar bromination but different core structures
Uniqueness
2,4,6,7-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
617707-90-1 |
|---|---|
Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
2,4,6,7-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-7-6-1-2-8(14)10(16)12(6)17-11(7)9(15)4-5/h1-4H |
InChI Key |
NVUPBSXTBMKHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




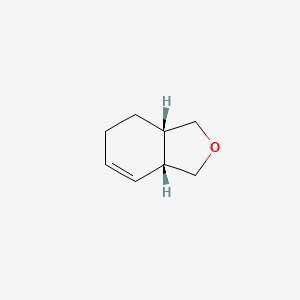
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)
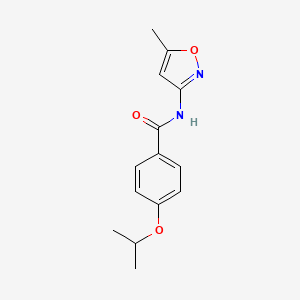
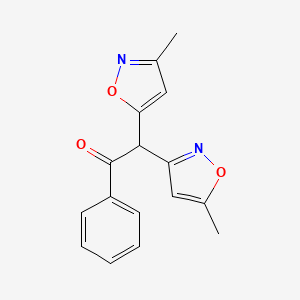
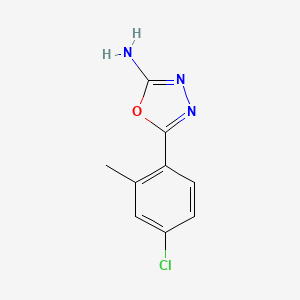
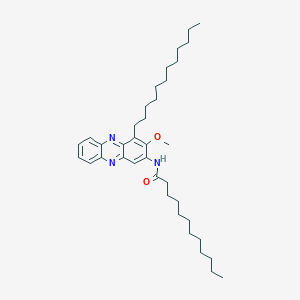
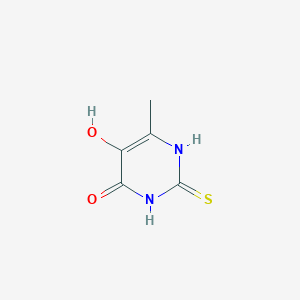
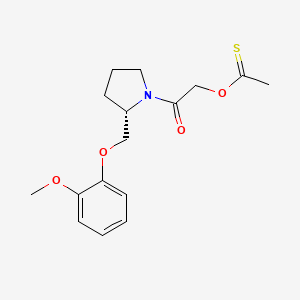
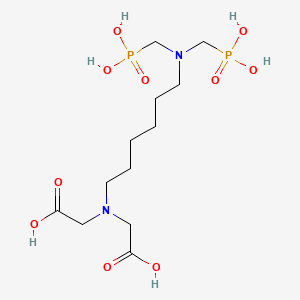
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)
